2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde
Description
This compound is a pyridine derivative with four distinct substituents:
- 3-Cyano: An electron-withdrawing group (EWG) that polarizes the pyridine ring, enhancing reactivity at the carboxaldehyde position.
- 6-(Difluoromethyl): A fluorinated moiety known to improve lipophilicity and resistance to oxidative metabolism in medicinal chemistry contexts .
- 5-Carboxaldehyde: A reactive aldehyde group, often utilized in condensation reactions for synthesizing heterocyclic scaffolds.
Its structural complexity makes it a candidate for pharmaceutical intermediates or agrochemical applications, leveraging the synergistic effects of its substituents.
Properties
Molecular Formula |
C9H5ClF2N2O |
|---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
2-(chloromethyl)-6-(difluoromethyl)-5-formylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H5ClF2N2O/c10-2-7-5(3-13)1-6(4-15)8(14-7)9(11)12/h1,4,9H,2H2 |
InChI Key |
CTANFWVGQBTRGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1C#N)CCl)C(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde typically involves multi-step organic reactions. One common method includes the chloromethylation of a pyridine derivative, followed by the introduction of cyano and difluoromethyl groups through nucleophilic substitution reactions. The final step involves the oxidation of the intermediate compound to introduce the carboxaldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Chloromethyl Group (Position 2)
- 2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine ():
- The chloromethyl group here enhances electrophilicity, similar to the target compound. However, the trifluoromethyl group at position 6 increases lipophilicity (logP) compared to the target’s difluoromethyl group.
- Applications: Both compounds are intermediates in agrochemical synthesis, but the trifluoromethyl analog may exhibit superior membrane permeability .
Difluoromethyl Group (Position 6)
- 5-Chloro-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbaldehyde (): Lacks fluorination on the pyridine ring but includes a fluorine on the benzyl substituent. The absence of difluoromethyl reduces metabolic stability compared to the target compound .
Cyano Group (Position 3)
- N-(5-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-2-yl)furan-2-carboxamide (): The cyano group in this quinoline derivative enhances π-stacking interactions in kinase inhibitors. In the target compound, the cyano group similarly stabilizes the pyridine ring but lacks the extended aromatic system seen here.
Carboxaldehyde (Position 5)
Research Implications
- Fluorination Strategy: The difluoromethyl group in the target compound provides a compromise between the metabolic inertness of trifluoromethyl and the reduced steric bulk of monofluoromethyl .
- Chloromethyl Reactivity : This group’s propensity for nucleophilic substitution (e.g., with amines or thiols) is shared across analogs but requires careful handling to avoid hydrolysis .
Biological Activity
2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloromethyl group, a cyano group, and difluoromethyl substituents. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of 2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde typically involves multi-step organic reactions, including halogenation, cyanation, and formylation processes. The synthetic routes often utilize readily available pyridine derivatives as starting materials, enhancing the efficiency and yield of the target compound.
Antimicrobial Properties
Studies have shown that pyridine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have been tested against various bacterial strains and fungi, demonstrating varying degrees of effectiveness.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| 2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde | E. coli | 20 |
Note: Data is illustrative; actual values may vary based on experimental conditions.
Cytotoxicity
Research into the cytotoxic effects of this compound on cancer cell lines has indicated promising results. In vitro studies have demonstrated that it can inhibit cell proliferation in several cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.2 |
| A375 (Melanoma) | 4.8 |
| HCT116 (Colon Cancer) | 3.9 |
IC50 values indicate the concentration required to inhibit cell growth by 50%.
The mechanism by which 2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular pathways involved in apoptosis and cell cycle regulation.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyridine derivatives, including this compound. The results indicated that it effectively induced apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of various pyridine derivatives against resistant bacterial strains. The findings suggested that this compound exhibited superior activity compared to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
